REACTION_CXSMILES
|
CN(C=O)C.[CH3:6][C:7]1[C:8]2[CH:29]=[CH:28][CH:27]=[CH:26][C:9]=2[S:10][C:11]=1[NH:12][S:13]([C:16]1[CH:21]=[CH:20][C:19]([C:22]([O:24][CH3:25])=[O:23])=[CH:18][CH:17]=1)(=[O:15])=[O:14].C([O-])([O-])=O.[K+].[K+].[F:36][C:37]1[CH:44]=[CH:43][C:40]([CH2:41]Br)=[CH:39][C:38]=1[C:45]([F:48])([F:47])[F:46]>CCOC(C)=O.O>[F:36][C:37]1[CH:44]=[CH:43][C:40]([CH2:41][N:12]([C:11]2[S:10][C:9]3[CH:26]=[CH:27][CH:28]=[CH:29][C:8]=3[C:7]=2[CH3:6])[S:13]([C:16]2[CH:17]=[CH:18][C:19]([C:22]([O:24][CH3:25])=[O:23])=[CH:20][CH:21]=2)(=[O:15])=[O:14])=[CH:39][C:38]=1[C:45]([F:46])([F:47])[F:48] |f:2.3.4|
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Name
|
|
Quantity
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4.9 L
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Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
245 g
|
Type
|
reactant
|
Smiles
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CC=1C2=C(SC1NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C=CC=C2
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Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(CBr)C=C1)C(F)(F)F
|
Name
|
|
Quantity
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4 L
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
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10 L
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Type
|
solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred for 18 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 12-L 4-neck flask equipped with an overhead mechanical stirrer, N2 inlet/outlet adapter
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Type
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STIRRING
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Details
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stirred for 30 min, to which
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Duration
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30 min
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Type
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CUSTOM
|
Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous phase was extracted with EtOAc (2×1 L)
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Type
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WASH
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Details
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The combined EtOAc layers were washed with brine (1 L)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CUSTOM
|
Details
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evaporated under reduced pressure
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Type
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CUSTOM
|
Details
|
to yield a residue
|
Type
|
CUSTOM
|
Details
|
The residue was purified
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Type
|
WASH
|
Details
|
eluting with heptane-EtOAc
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=C(CN(S(=O)(=O)C2=CC=C(C=C2)C(=O)OC)C2=C(C3=C(S2)C=CC=C3)C)C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |